Ethyl 2-[(4-chlorophenyl)amino]-4-oxo-4,5-dihydrofuran-3-carboxylate
Description
Ethyl 2-[(4-chlorophenyl)amino]-4-oxo-4,5-dihydrofuran-3-carboxylate is a furan-based heterocyclic compound characterized by a 4-chlorophenylamino substituent at the 2-position and an ethyl ester group at the 3-position of the dihydrofuran ring. Its molecular framework combines a planar dihydrofuran core with aromatic and electron-withdrawing groups, making it a subject of interest in medicinal chemistry for its anti-proliferative and apoptosis-inducing properties in cancer cells .
Properties
IUPAC Name |
ethyl 2-(4-chloroanilino)-4-oxofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO4/c1-2-18-13(17)11-10(16)7-19-12(11)15-9-5-3-8(14)4-6-9/h3-6,15H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJWNHKSBHBACC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OCC1=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26728224 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(4-chlorophenyl)amino]-4-oxo-4,5-dihydrofuran-3-carboxylate typically involves the reaction of 4-chloroaniline with ethyl acetoacetate in the presence of a suitable catalyst. The reaction proceeds through a series of steps including condensation, cyclization, and esterification. Common catalysts used in this synthesis include acidic or basic catalysts such as hydrochloric acid or sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production often employs optimized reaction conditions and advanced purification techniques to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(4-chlorophenyl)amino]-4-oxo-4,5-dihydrofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted furan derivatives.
Scientific Research Applications
Ethyl 2-[(4-chlorophenyl)amino]-4-oxo-4,5-dihydrofuran-3-carboxylate has found applications in several areas of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-[(4-chlorophenyl)amino]-4-oxo-4,5-dihydrofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aryl Amino Group
Electron-Withdrawing vs. Electron-Donating Groups
- 4-Chlorophenyl Derivative : The chloro substituent enhances electron withdrawal, improving binding interactions with biological targets. This compound exhibits potent anti-proliferative activity in HL-60 leukemia cells, with IC₅₀ values significantly lower than analogs with methoxy or hydroxy groups .
- 3-Methoxy/3-Hydroxy Derivatives: Ethyl 2-(3-methoxyanilino)- and 2-(3-hydroxyanilino)-4-oxo-4,5-dihydrofuran-3-carboxylate show reduced cytotoxicity due to electron-donating effects, which may destabilize interactions with target proteins .
Bulkier Substituents
Heterocycle Core Modifications
- Thiophene Analogs: Replacing the furan oxygen with sulfur (e.g., Ethyl 2-[(4-fluorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate) increases aromaticity and alters electronic properties. Thiophene derivatives may exhibit different solubility and binding kinetics but lack reported biological data .
Ester Group Variations
- Ethyl vs. Methyl Esters: Ethyl esters generally enhance lipophilicity compared to methyl esters, improving cell membrane permeability. For example, Ethyl 2-ethyl-4-oxo-4,5-dihydrofuran-3-carboxylate (C₉H₁₂O₄) has higher hydrophobicity than methyl analogs but reduced anti-cancer activity due to the absence of an aryl amino group .
Steric and Conformational Effects
- tert-Butylamino Derivative: Ethyl 2-(tert-butylamino)-4-oxo-4,5-dihydrofuran-3-carboxylate (C₁₁H₁₇NO₄) introduces steric bulk, which may disrupt crystallinity and reduce binding efficiency. This compound is primarily used in structural studies rather than therapeutic applications .
Biological Activity
Ethyl 2-[(4-chlorophenyl)amino]-4-oxo-4,5-dihydrofuran-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
- Chemical Formula : C13H12ClN3O3
- Molecular Weight : 293.71 g/mol
- CAS Number : 124769-35-3
Research indicates that this compound exhibits notable anti-cancer properties. The compound has been shown to induce apoptosis in various cancer cell lines through several mechanisms:
- Caspase Activation : The compound activates caspase-3, a critical enzyme in the apoptotic pathway, leading to programmed cell death.
- Regulation of Bcl-2 Family Proteins : It upregulates pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl-2, shifting the balance towards apoptosis.
- Reactive Oxygen Species (ROS) Production : Increased levels of ROS are associated with cellular stress and apoptosis, providing a mechanism through which the compound exerts its effects.
Anti-Cancer Activity
A study focused on human promyelocytic leukemia (HL-60) cells demonstrated that ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate (a related compound) exhibited significant cytotoxicity with a half-maximal inhibitory concentration (IC50) of approximately 23.5 µM . The study highlighted that treatment led to:
- Reduced cell proliferation
- Induction of apoptosis
- Alteration in mitochondrial membrane potential
- Increased intracellular calcium levels
These findings suggest that similar derivatives may offer promising avenues for leukemia treatment .
Antimicrobial Activity
In addition to its anti-cancer properties, derivatives of this compound have shown antimicrobial activity against various pathogens. The specific mechanisms include:
- Disruption of microbial cell membranes
- Inhibition of nucleic acid synthesis
Data Table: Summary of Biological Activities
| Activity Type | Cell Line/Pathogen | IC50/Effectivity | Mechanism of Action |
|---|---|---|---|
| Anti-cancer | HL-60 | 23.5 µM | Caspase activation, ROS production |
| Antimicrobial | Various pathogens | Varies | Membrane disruption, nucleic acid inhibition |
Case Studies
-
Case Study on Leukemia Treatment :
- Objective : To evaluate the efficacy of ethyl 2-anilino derivatives in inducing apoptosis.
- Findings : Significant induction of apoptosis was observed in HL-60 cells with marked changes in intracellular signaling pathways.
-
Case Study on Antimicrobial Effects :
- Objective : To assess the antimicrobial properties against specific bacterial strains.
- Findings : The compound demonstrated effective inhibition against Gram-positive bacteria, suggesting potential as an antibiotic agent.
Q & A
Q. What are the standard synthetic routes for Ethyl 2-[(4-chlorophenyl)amino]-4-oxo-4,5-dihydrofuran-3-carboxylate, and how can reaction conditions be optimized for higher yields?
The compound is typically synthesized via multi-step reactions involving cyclization and substitution. A common approach involves:
- Step 1 : Condensation of 4-chloroaniline with a β-keto ester precursor.
- Step 2 : Cyclization under acidic or basic conditions to form the dihydrofuran ring.
- Step 3 : Purification via column chromatography or recrystallization. Optimization strategies include adjusting reaction temperature (e.g., 60–80°C), pH (acidic for cyclization), and solvent polarity (e.g., ethanol or DMF). Catalysts like p-toluenesulfonic acid may enhance yields .
Q. What spectroscopic techniques are essential for confirming the structure and purity of this compound?
Key techniques include:
- NMR Spectroscopy : and NMR to confirm substituent positions and ring structure.
- IR Spectroscopy : Identification of carbonyl (C=O, ~1700 cm) and amine (N–H, ~3300 cm) groups.
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H] peak).
- X-ray Crystallography (if crystalline): For absolute structural confirmation .
Q. What are the key chemical properties (e.g., solubility, stability) critical for experimental design?
- Solubility : Moderate solubility in polar aprotic solvents (DMSO, DMF) and limited solubility in water.
- Stability : Sensitive to prolonged exposure to light or moisture; store in inert atmospheres.
- pH Sensitivity : Hydrolysis of the ester group may occur under strongly acidic/basic conditions. Pre-formulation studies are recommended for biological assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) when characterizing this compound?
Contradictions often arise from impurities or tautomeric forms. Strategies include:
- Complementary Techniques : Cross-validate NMR with IR and MS data.
- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values.
- Dynamic NMR Studies : Investigate temperature-dependent conformational changes.
- Isolation of Byproducts : Identify side products via preparative TLC or HPLC .
Q. What computational methods are used to model the compound's interactions with biological targets (e.g., enzymes or receptors)?
Advanced approaches include:
- Molecular Docking : Predict binding modes to targets like kinases or GPCRs (e.g., AutoDock Vina).
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over time (e.g., GROMACS).
- QSAR Modeling : Relate structural features (e.g., substituent electronegativity) to bioactivity data.
- Free Energy Calculations : Estimate binding affinities using MM-PBSA/GBSA methods .
Q. How should researchers analyze discrepancies in reported biological activity data across different studies?
Discrepancies may stem from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times.
- Compound Purity : Impurities >5% can skew IC values; validate purity via HPLC.
- Structural Analogues : Compare activity with derivatives (e.g., fluorophenyl vs. chlorophenyl variants). Replicate experiments under standardized conditions and use positive controls (e.g., known enzyme inhibitors) .
Q. What strategies are recommended for designing derivatives to enhance bioactivity or reduce toxicity?
- Scaffold Modification : Introduce electron-withdrawing groups (e.g., –CF) to improve metabolic stability.
- Prodrug Design : Mask the ester group with hydrolyzable moieties for targeted release.
- ADMET Profiling : Use in silico tools (e.g., SwissADME) to predict absorption and toxicity.
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents and correlate with bioassay results .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
